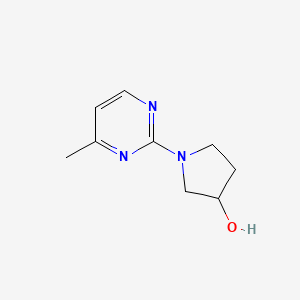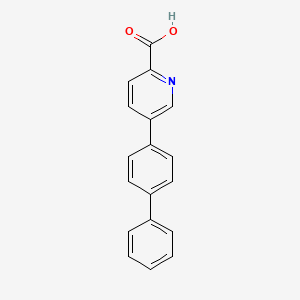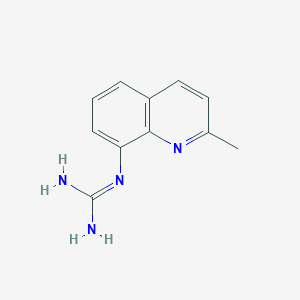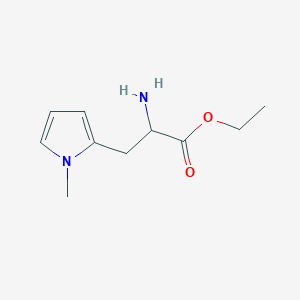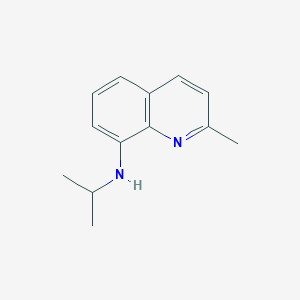
2-methyl-N-(propan-2-yl)quinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(propan-2-yl)quinolin-8-amine is a quinoline derivative with the molecular formula C13H16N2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and coordination chemistry. Quinoline derivatives are often used as scaffolds in drug design due to their biological activity and ability to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(propan-2-yl)quinolin-8-amine can be achieved through several methods. One common approach involves the use of N-propargyl aniline derivatives. The reaction typically employs tin(II) chloride dihydrate (SnCl2·2H2O) or indium (III) chloride (InCl3) as catalysts under aerobic conditions . The process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving tin and indium chlorides, suggests potential for industrial application. The choice of catalysts and reaction conditions would be optimized for large-scale synthesis to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-(propan-2-yl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as stannous chloride (SnCl2) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(propan-2-yl)quinolin-8-amine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is used in the study of biological pathways and as a probe for enzyme activity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(propan-2-yl)quinolin-8-amine involves its interaction with various molecular targets. As a quinoline derivative, it can bind to DNA, enzymes, and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: Known for its broad-ranging biological activity.
2-Methylquinoline: A methylated derivative with similar properties.
Uniqueness
2-Methyl-N-(propan-2-yl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug design and other applications .
Eigenschaften
IUPAC Name |
2-methyl-N-propan-2-ylquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9(2)14-12-6-4-5-11-8-7-10(3)15-13(11)12/h4-9,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWNDPMHRHWDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
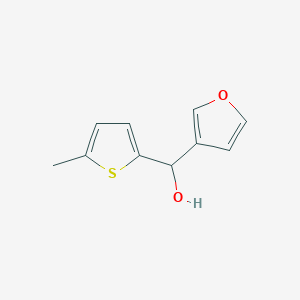
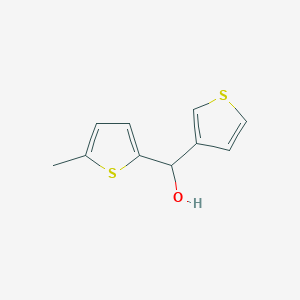
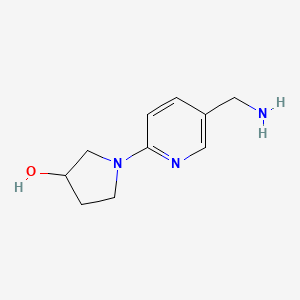
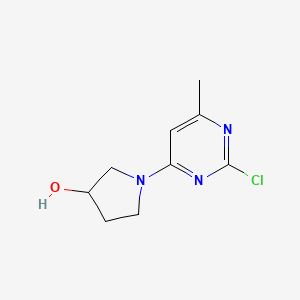
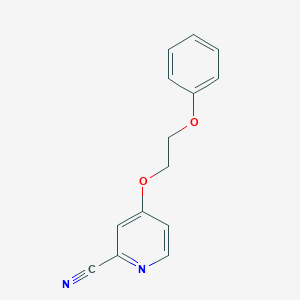
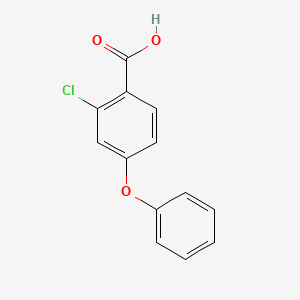
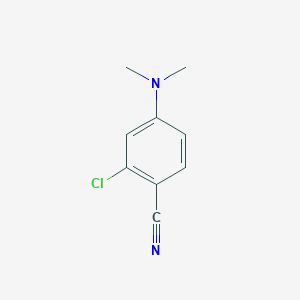
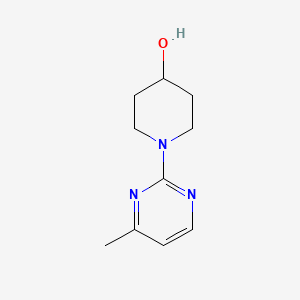
![[1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol](/img/structure/B7871192.png)
![2-[Benzyl(4-methylpyrimidin-2-YL)amino]ethan-1-OL](/img/structure/B7871199.png)
